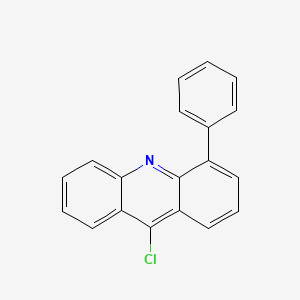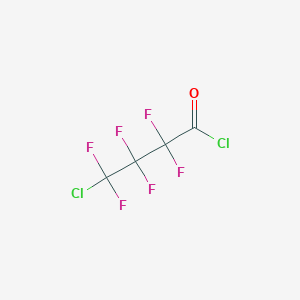![molecular formula C14H21NS2 B14317466 3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene CAS No. 112096-74-9](/img/structure/B14317466.png)
3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene is a chemical compound with the molecular formula C₁₄H₂₁NS₂. It is a bicyclic structure containing nitrogen and sulfur atoms, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene involves multiple steps. One common method includes the reaction of secondary amines with specific reagents to form the desired bicyclic structure. The reaction conditions often involve the use of bases and solvents to facilitate the formation of the macrocyclic ring . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to bind to specific molecular targets.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into products. The nitrogen and sulfur atoms in the compound play a crucial role in binding to the metal ions, stabilizing the complex, and enhancing its reactivity .
Comparison with Similar Compounds
3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene can be compared with other similar compounds, such as:
3,7,11,17-Tetra-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene: This compound contains four nitrogen atoms and is used in similar applications but has different reactivity due to the absence of sulfur atoms.
3,11-Dibenzyl-3,7,11,17-tetra-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene: This derivative has benzyl groups attached, which can influence its solubility and binding properties.
The uniqueness of this compound lies in its combination of nitrogen and sulfur atoms, which provide distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
112096-74-9 |
|---|---|
Molecular Formula |
C14H21NS2 |
Molecular Weight |
267.5 g/mol |
IUPAC Name |
3,11-dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene |
InChI |
InChI=1S/C14H21NS2/c1-2-4-6-16-11-13-8-14(10-15-9-13)12-17-7-5-3-1/h8-10H,1-7,11-12H2 |
InChI Key |
DPAUJGPUIJIECJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCSCC2=CC(=CN=C2)CSCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14317386.png)
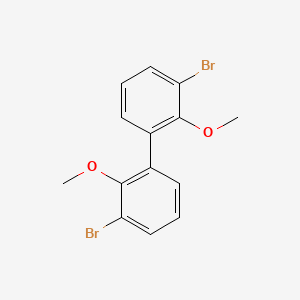

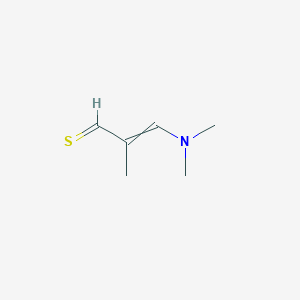
![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)
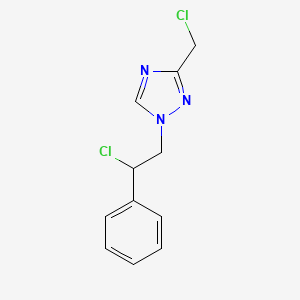
![1,1'-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene)](/img/structure/B14317432.png)
phosphanium bromide](/img/structure/B14317438.png)
![Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate](/img/structure/B14317443.png)
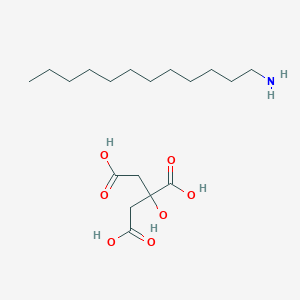

![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B14317453.png)
